molecular formula C15H11NOS2 B14235559 4-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzaldehyde CAS No. 255833-19-3

4-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzaldehyde

Cat. No.: B14235559
CAS No.: 255833-19-3
M. Wt: 285.4 g/mol
InChI Key: KDQWKDNFKVDSPD-UHFFFAOYSA-N
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Description

4-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzaldehyde is a compound that features a benzothiazole ring attached to a benzaldehyde moiety through a sulfanyl (thioether) linkage. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzaldehyde typically involves the reaction of 2-mercaptobenzothiazole with 4-formylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzothiazole ring can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzoic acid.

    Reduction: 4-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzyl alcohol.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzaldehyde is primarily attributed to its ability to interact with specific molecular targets. The benzothiazole ring can bind to enzymes and receptors, modulating their activity. For instance, it can inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) . The aldehyde group can also form covalent bonds with nucleophilic sites in proteins, altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzaldehyde is unique due to the presence of the benzothiazole ring, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for developing new therapeutic agents and materials .

Properties

CAS No.

255833-19-3

Molecular Formula

C15H11NOS2

Molecular Weight

285.4 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-ylsulfanylmethyl)benzaldehyde

InChI

InChI=1S/C15H11NOS2/c17-9-11-5-7-12(8-6-11)10-18-15-16-13-3-1-2-4-14(13)19-15/h1-9H,10H2

InChI Key

KDQWKDNFKVDSPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC3=CC=C(C=C3)C=O

Origin of Product

United States

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